1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a thiadiazole ring, which are linked through a urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide in the presence of an acid catalyst. This reaction forms 5-cyclopentyl-1,3,4-thiadiazole.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced by reacting 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Coupling Reaction: The final step involves the coupling of 5-cyclopentyl-1,3,4-thiadiazole with 4-chlorophenyl isocyanate to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the thiadiazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Agricultural Chemistry: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: This compound has a similar structure but with a methyl group instead of a cyclopentyl group. The presence of the methyl group may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: This compound has a phenyl group instead of a cyclopentyl group. The phenyl group may confer different chemical and biological properties compared to the cyclopentyl group.
Biological Activity
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties. The unique structure of this compound, characterized by a chlorophenyl group and a thiadiazole ring linked through a urea moiety, contributes to its diverse biological effects.
- Molecular Formula : C15H15ClN2OS3
- Molecular Weight : 370.94 g/mol
- CAS Number : 477846-22-3
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes and receptors, leading to therapeutic effects in different biological systems. The compound's mechanism involves modulation of signaling pathways relevant to inflammation, cancer progression, and microbial resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
The cytotoxicity is often associated with the induction of apoptotic cell death, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that this compound possesses significant antibacterial and antifungal activity against various pathogens:
Pathogen | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | High | |
Candida albicans | Moderate |
These findings suggest that the compound could be useful in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in clinical and preclinical settings:
- Study on Anticancer Efficacy : A study evaluated the anticancer activity of various thiadiazole derivatives including our compound against MCF-7 and HepG2 cell lines. Results indicated that structural modifications significantly enhanced activity, with some derivatives achieving IC50 values as low as 2.32 µM .
- Antimicrobial Screening : A comprehensive screening of thiadiazole compounds demonstrated that those with cyclopentyl substitutions exhibited enhanced antibacterial activity compared to their counterparts lacking this moiety .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-10-5-7-11(8-6-10)16-13(20)17-14-19-18-12(21-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDYONHMBFGRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.